6-chloro-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chloro-substituted imidazo[1,2-a]pyridine core, a thiophene ring, and a phenyl group with an isopropyl substituent.
Preparation Methods
The synthesis of 6-chloro-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate pyridine derivatives with suitable reagents.
Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed.
Attachment of the thiophene ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Incorporation of the phenyl group with an isopropyl substituent: This can be done through Friedel-Crafts alkylation or other suitable alkylation methods.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
6-chloro-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Coupling Reactions: The thiophene ring can participate in cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving inflammation and infection.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
6-chloro-N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine: Lacks the phenyl group with an isopropyl substituent.
N-[4-(propan-2-yl)phenyl]-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine: Lacks the chloro substituent.
6-chloro-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine: Lacks the isopropyl substituent on the phenyl group.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C20H18ClN3S |
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Molecular Weight |
367.9 g/mol |
IUPAC Name |
6-chloro-N-(4-propan-2-ylphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H18ClN3S/c1-13(2)14-3-6-17(7-4-14)22-20-19(15-9-10-25-12-15)23-18-8-5-16(21)11-24(18)20/h3-13,22H,1-2H3 |
InChI Key |
YMQLUCGBQXWANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CSC=C4 |
Origin of Product |
United States |
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